Fosmanogepix Oral Bioavailability Exceeds 90% — Enabling IV-to-Oral Switch Without Dose Adjustment
In Phase 1 clinical trials, fosmanogepix demonstrated oral bioavailability greater than 90%, a value that substantially exceeds that of many established antifungals and enables seamless transition from intravenous to oral administration without the need for dose adjustment or therapeutic drug monitoring [1]. By comparison, voriconazole exhibits variable oral bioavailability (typically 80-96% but with significant inter-individual variability requiring TDM), fluconazole achieves approximately 90% bioavailability, and echinocandins (caspofungin, micafungin, anidulafungin, rezafungin) have negligible oral bioavailability and can only be administered intravenously [2]. This high and predictable oral bioavailability of fosmanogepix is a direct consequence of its N-phosphonooxymethyl prodrug design, which is efficiently converted to manogepix by ubiquitous alkaline phosphatases [1].
| Evidence Dimension | Oral bioavailability in humans |
|---|---|
| Target Compound Data | >90% oral bioavailability |
| Comparator Or Baseline | Fluconazole (~90%), Voriconazole (80-96% variable), Echinocandins (0% oral; IV only) |
| Quantified Difference | Equivalent to fluconazole; superior to voriconazole in consistency; categorical advantage over all echinocandins (IV-only limitation) |
| Conditions | Phase 1 clinical studies in healthy participants |
Why This Matters
High oral bioavailability enables outpatient step-down therapy, reduces healthcare resource utilization, and facilitates long-term administration in research models where repeated IV dosing is impractical.
- [1] Almajid A, Bazroon A, Al-awami HM, et al. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials. Cureus. 2024;16(4):e59210. View Source
- [2] August BA, Kale-Pradhan PB. Management of invasive candidiasis: A focus on rezafungin, ibrexafungerp, and fosmanogepix. Pharmacotherapy. 2024;44(6):467-479. View Source
